molecular formula C24H29N3O4 B1198808 Idanpramine CAS No. 25466-44-8

Idanpramine

Cat. No. B1198808
CAS RN: 25466-44-8
M. Wt: 423.5 g/mol
InChI Key: HVYGXNYMNHSBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Idanpramine is an imidazolidine-2,4-dione.

Scientific Research Applications

Neurobiological Basis of Drug Addiction

  • Research by the International Drug Abuse Research Society (IDARS) highlights the need for more research to understand the neurobiological basis of drug addiction, which could potentially include the study of substances like Idanpramine (S. Ali et al., 2011).

Neuropharmacological Effects

  • A study investigating the effects of chronic antidepressant administration, such as Idanpramine, revealed a reduced feedback inhibition of brain noradrenaline neurons due to functional downregulation of alpha 2-adrenoceptors (L. Linnér et al., 1999).

Parkinson's Disease and Dyskinesia

  • Research on Parkinson's disease suggests that targeting the noradrenergic system, which could include the use of Idanpramine, may provide relief from Parkinson's symptoms and L-DOPA-induced dyskinesia (C. Barnum et al., 2012).

Antidepressant Mechanisms

  • Studies on chronic imipramine treatment indicate a modulation of alpha-2 receptors, which could be relevant for understanding the mechanisms of antidepressants like Idanpramine (C. Jiménez-Rivera et al., 1995).

Regulation of Serotonin Release

  • Long-term treatment with antidepressants, possibly including Idanpramine, affects the regulation of serotonin release, indicating potential applications in mood disorder treatments (M. Yoshioka et al., 1995).

properties

CAS RN

25466-44-8

Product Name

Idanpramine

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29)

InChI Key

HVYGXNYMNHSBGD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

Other CAS RN

25466-44-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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